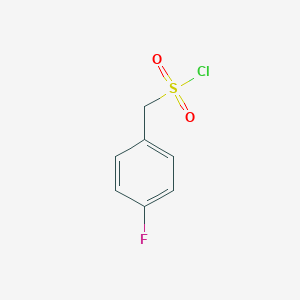

(4-fluorophenyl)methanesulfonyl Chloride

Description

Significance of Sulfonyl Chlorides in Modern Synthetic Chemistry

Sulfonyl chlorides are a class of highly reactive organic compounds that serve as crucial intermediates in a wide array of chemical transformations. fiveable.memagtech.com.cn Their reactivity stems from the electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom an excellent leaving group in nucleophilic substitution reactions. fiveable.me This characteristic allows for the facile introduction of the sulfonyl group into a variety of organic molecules. fiveable.me

The primary application of sulfonyl chlorides is in the synthesis of sulfonamides and sulfonate esters. fiveable.menih.gov Sulfonamides, formed by the reaction of sulfonyl chlorides with primary or secondary amines, are a cornerstone of medicinal chemistry, with many possessing antibacterial, and other therapeutic properties. fiveable.mewikipedia.org Sulfonate esters, resulting from the reaction with alcohols, are valuable intermediates in organic synthesis, often employed as leaving groups in substitution and elimination reactions. fiveable.mearkema.com Beyond these fundamental reactions, sulfonyl chlorides are also utilized in the synthesis of sulfones and sulfinic acids and can act as initiators for certain polymerization reactions. fiveable.menih.govquora.com

The versatility of sulfonyl chlorides is further demonstrated by their role in various synthetic strategies, including their use as sources for sulfenes, sulfonyl, and aryl groups in reactions with unsaturated compounds like alkenes and alkynes. magtech.com.cn

Unique Contribution of Fluorine Substitution in (4-Fluorophenyl)methanesulfonyl Chloride

The introduction of a fluorine atom onto the phenyl ring of methanesulfonyl chloride imparts unique properties to the resulting molecule, this compound. Fluorine is the most electronegative element, and its presence can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. alfa-chemistry.com These modifications are highly sought after in drug discovery and materials science. alfa-chemistry.comwikipedia.org

In the context of this compound, the fluorine atom enhances the compound's reactivity and stability compared to similar non-fluorinated sulfonyl chlorides. chemimpex.com The strong electron-withdrawing nature of fluorine can influence the acidity of nearby protons and the reactivity of the sulfonyl chloride group itself. This modulation of electronic effects can lead to more selective and efficient chemical reactions. alfa-chemistry.com Furthermore, the incorporation of fluorine can improve the pharmacokinetic profile of drug candidates by blocking metabolic pathways and increasing their ability to cross biological membranes. alfa-chemistry.com

Contextualizing this compound within Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a pivotal area of modern chemical science, with profound impacts on pharmaceuticals, agrochemicals, and materials. wikipedia.org An estimated 20% of all pharmaceuticals on the market are organofluorine compounds. alfa-chemistry.com The unique properties conferred by fluorine, such as increased metabolic stability and altered physicochemical properties, make it a valuable tool in rational drug design. alfa-chemistry.comwikipedia.org

This compound is a prime example of a fluorinated building block used in this field. It provides a straightforward method for introducing a fluorine-containing moiety into a larger molecule. The synthetic strategy of using such building blocks remains a dominant approach in drug discovery. tandfonline.com The demand for novel fluorinated compounds continues to drive the development of new synthetic methodologies and the creation of diverse fluorinated building blocks. nih.gov While simple F and CF3 groups on aromatic rings are common, there is a growing trend towards more complex fluorinated structures. tandfonline.comnih.gov

Overview of Research Trajectories and Key Applications

Research involving this compound is primarily directed towards its application as a key intermediate in the synthesis of biologically active compounds and advanced materials. chemimpex.com

Key Research Applications:

Pharmaceutical Synthesis: This compound is a crucial building block in the development of new therapeutic agents. chemimpex.com Its ability to form sulfonamides is particularly exploited in medicinal chemistry to create compounds with a wide range of biological activities. fiveable.me

Agrochemical Development: It is used in the synthesis of herbicides and pesticides. chemimpex.com The sulfonyl group is known to contribute to the biological efficacy of these products. chemimpex.com

Chemical Biology: Researchers utilize this compound for the chemical modification of proteins and peptides to study biological processes and develop new therapeutic approaches. chemimpex.com

Materials Science: The compound also finds use in the preparation of fine chemicals and advanced materials, where the fluorine substitution can enhance properties like stability and reactivity. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H6ClFO2S | letopharm.comsynblock.com |

| Molecular Weight | 208.64 g/mol | synblock.comgeorganics.sk |

| Appearance | White Solid | georganics.sk |

| Melting Point | 61 - 63 °C | georganics.sk |

| Boiling Point | 294.1°C at 760 mmHg | letopharm.com |

| Density | 1.465 g/cm³ | letopharm.com |

| CAS Number | 103360-04-9 | letopharm.comsynblock.com |

Structure

3D Structure

Propriétés

IUPAC Name |

(4-fluorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c8-12(10,11)5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQGWVIRPCRTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374648 | |

| Record name | (4-fluorophenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103360-04-9 | |

| Record name | (4-fluorophenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-fluorophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluorophenyl Methanesulfonyl Chloride

Established Synthetic Routes to Arylmethanesulfonyl Chlorides

Common methods for synthesizing sulfonyl chlorides, which can be adapted for arylmethyl derivatives, include:

Oxidation of Thiols and Disulfides : Thiols and disulfides can be converted to their corresponding sulfonyl chlorides through oxidative chlorination. organic-chemistry.org Reagents like chlorine gas in the presence of water, or combinations such as hydrogen peroxide with thionyl chloride or zirconium tetrachloride, are effective for this transformation. organic-chemistry.org

Reaction of Sulfonic Acids and their Salts : Arylsulfonic acids or their sodium salts can be converted to sulfonyl chlorides using halogenating agents like phosphorus pentachloride or thionyl chloride. google.comorgsyn.org

The Sandmeyer-type Reaction : Aryldiazonium salts, generated from the corresponding anilines, can react with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride. A more recent, sustainable alternative employs a heterogeneous potassium poly(heptazine imide) photocatalyst under visible light. nih.gov

Direct Chlorosulfonation : While challenging for the methylene (B1212753) bridge, direct chlorosulfonation of aromatic compounds using chlorosulfonic acid is a common method for producing arylsulfonyl chlorides. google.comnih.gov

One of the most widely used methods for preparing simple alkanesulfonyl chlorides like methanesulfonyl chloride is the reaction of methanesulfonic acid with thionyl chloride. orgsyn.org Another approach involves the free-radical reaction of methane (B114726) with sulfuryl chloride. rsc.org These fundamental methods provide the basis for developing more specialized procedures for complex structures like (4-fluorophenyl)methanesulfonyl chloride.

Oxidative Chlorosulfonation Approaches for this compound

Oxidative chlorosulfonation has emerged as a powerful and versatile strategy for the synthesis of sulfonyl chlorides from various sulfur-containing starting materials. This approach is particularly valuable for this compound, offering mild conditions and good functional group tolerance.

A highly efficient method for synthesizing alkyl and arylmethyl sulfonyl chlorides involves the use of N-Chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) as an oxidizing and chlorinating agent. thieme-connect.comresearchgate.net NCBSI is a stable, recyclable, and environmentally friendly reagent. researchgate.netchemicalbook.com It can be prepared on a gram scale with high yield and purity from the reaction of N-(phenylsulfonyl)benzenesulfonamide with sodium bicarbonate followed by chlorine gas. chemicalbook.com

The NCBSI system facilitates the oxidative chlorosulfonation of S-alkyl isothiouronium salts, which are readily prepared from the corresponding alkyl halides. thieme-connect.comresearchgate.net This "telescoping" approach allows for the conversion of an alkyl halide to the corresponding sulfonyl chloride in a one-pot fashion under mild conditions. thieme-connect.com

Table 1: Synthesis of NCBSI

| Reactants | Reagents | Conditions | Yield |

|---|---|---|---|

| N-(phenylsulfonyl)benzenesulfonamide | 1. Sodium bicarbonate, Water2. Chlorine gas | 15-20 °C | 98% |

Data sourced from ChemicalBook. chemicalbook.com

The conversion of S-alkyl isothiouronium salts into sulfonyl chlorides is a key step in a versatile synthetic route. thieme-connect.comresearchgate.netresearchgate.net This method avoids the use of hazardous and odorous thiols. researchgate.net The process begins with the reaction of an alkyl or arylmethyl halide, such as 4-fluorobenzyl chloride, with inexpensive thiourea (B124793) to form a stable, crystalline S-alkyl isothiouronium salt. thieme-connect.comresearchgate.net

This salt is then subjected to oxidative chlorosulfonation. While traditional methods used chlorine gas, which is toxic, modern approaches utilize safer and more manageable chlorinating agents like N-chlorosuccinimide (NCS) or the aforementioned NCBSI. thieme-connect.comresearchgate.net The reaction with NCBSI and hydrochloric acid provides the desired sulfonyl chloride in moderate to excellent yields. thieme-connect.comresearchgate.net

Table 2: Synthesis of Alkanesulfonyl Chlorides from S-Alkyl Isothiouronium Salts using NCBSI

| Starting Alkyl Halide | Intermediate S-Alkyl Isothiouronium Salt | Product Sulfonyl Chloride | Yield |

|---|---|---|---|

| Benzyl (B1604629) chloride | S-Benzyl isothiouronium chloride | Phenylmethanesulfonyl chloride | 98% |

| 4-Methylbenzyl chloride | S-(4-Methylbenzyl) isothiouronium chloride | (4-Methylphenyl)methanesulfonyl chloride | 95% |

| 4-Methoxybenzyl chloride | S-(4-Methoxybenzyl) isothiouronium chloride | (4-Methoxyphenyl)methanesulfonyl chloride | 92% |

This table demonstrates the general applicability of the method. Yields are indicative for structurally similar compounds as reported in the literature. thieme-connect.com

The efficiency of the oxidative chlorosulfonation of S-alkyl isothiouronium salts is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and reaction time. researchgate.netresearchgate.net

For the NCBSI-mediated synthesis, a study explored various solvents. The reaction of S-benzyl isothiouronium salt with NCBSI and HCl was tested in different media. researchgate.net

Table 3: Effect of Solvent on NCBSI-Mediated Sulfonyl Chloride Synthesis

| Solvent | Yield of Phenylmethanesulfonyl chloride |

|---|---|

| Dichloromethane (B109758) (DCM) | 98% |

| Acetonitrile (B52724) (CH3CN) | 95% |

| Tetrahydrofuran (THF) | 85% |

| Water (H2O) | 70% |

| Ethyl acetate (B1210297) (EtOAc) | 90% |

Data sourced from Thieme Connect. researchgate.net

The results indicate that chlorinated solvents like dichloromethane provide the highest yields. researchgate.net The reaction time also varies depending on the substrate, typically ranging from 30 to 60 minutes for the formation of the isothiouronium salt and subsequent conversion to the sulfonyl chloride. researchgate.net Temperature control is also crucial; for instance, in other types of syntheses, deviations from the optimal temperature can lead to lower yields. researchgate.net

Other Preparative Methods for Structural Analogs

Besides the methods focusing on this compound itself, various techniques are available for preparing its structural analogs, which can often be adapted for the target compound.

For instance, aryl sulfonyl chlorides can be synthesized from aryldiazonium salts. This method involves treating the diazonium salt, derived from an aromatic amine, with sulfur dioxide and a suitable chlorine source. A recent development uses a potassium poly(heptazine imide) photocatalyst, which allows the reaction to proceed under mild conditions with visible light irradiation, tolerating a wide range of functional groups. nih.gov

Another approach for synthesizing structural analogs, like 2-chloro-4-fluorophenyl methanesulfonate, involves the reaction of the corresponding phenol (B47542) (2-chloro-4-fluorophenol) with methanesulfonyl chloride in the presence of a base like pyridine (B92270). prepchem.com While this yields a sulfonate ester rather than a sulfonyl chloride, it demonstrates an alternative pathway for creating related sulfonated structures.

Methodological Advancements in High-Yield and Scalable Preparations

The demand for arylsulfonyl chlorides in pharmaceutical and materials science has driven the development of high-yield, scalable, and safer manufacturing processes. nih.govresearchgate.net A significant advancement is the move from batch processing to continuous flow chemistry. nih.gov

A continuous system using multiple continuous stirred-tank reactors (CSTRs) has been developed for the production of multi-hundred-gram quantities of aryl sulfonyl chlorides. nih.govresearchgate.net This approach addresses the hazards associated with highly exothermic reactions, such as those involving chlorosulfonic acid, by providing better temperature control and process monitoring. nih.gov

Key improvements in a scalable process included:

Increased Reagent Equivalents : Increasing the equivalents of chlorosulfonic acid improved the isolated yield from 67.3% to 87.7% in a batch process before transitioning to a continuous setup. nih.gov

Optimized Quenching : Utilizing an organic co-solvent for the precipitation step lowered the freezing point and reduced the required volume of water by 80%, making the isolation safer and more efficient. nih.gov

Automation : The implementation of automated process controls with real-time data monitoring led to significant improvements in consistency, reliability, and space-time yield. nih.govresearchgate.net

These advancements in flow chemistry and process automation are crucial for the safe, efficient, and large-scale industrial production of this compound and other essential sulfonyl chloride reagents. nih.gov

Reaction Mechanisms and Electrophilic Reactivity of 4 Fluorophenyl Methanesulfonyl Chloride

Electrophilic Nature and Reactivity Profile in Organic Transformations

(4-Fluorophenyl)methanesulfonyl chloride is an organosulfur compound that functions as a potent electrophile in a variety of organic reactions. The electrophilic character is centered on the sulfur atom, which is rendered significantly electron-deficient by the two highly electronegative oxygen atoms and the chlorine atom bonded to it. This makes the sulfur atom susceptible to attack by a wide range of nucleophiles.

As an acyl chloride-type compound, it undergoes reactions typical for this class, including substitution reactions where the chloride ion serves as a leaving group. arkema.com Its reactivity is harnessed to introduce the (4-fluorophenyl)methanesulfonyl group, a bioisostere of the amide group, into organic molecules. princeton.edu This modification can lead to significant changes in physicochemical properties, such as improved hydrolytic stability and altered binding affinities, which is of particular interest in medicinal chemistry. princeton.edu The compound readily reacts with nucleophiles such as alcohols and amines to form the corresponding sulfonate esters and sulfonamides, respectively. arkema.comlibretexts.org The high reactivity of sulfonyl chlorides like this compound allows for efficient transformations, often proceeding under mild conditions. nih.govorganic-chemistry.org

Mechanisms of Sulfonyl Group Introduction into Organic Molecules

The introduction of the (4-fluorophenyl)methanesulfonyl group into other organic molecules primarily proceeds via a nucleophilic acyl substitution-type mechanism. In this process, a nucleophile attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride ion, which is a good leaving group.

The general mechanism can be outlined as follows:

Nucleophilic Attack: A nucleophilic species, such as an alcohol (R-OH) or an amine (R-NH₂), uses a lone pair of electrons to attack the electron-deficient sulfur atom of this compound.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.

Elimination of the Leaving Group: The intermediate collapses, re-forming the sulfur-oxygen double bond and expelling the chloride ion (Cl⁻) as the leaving group.

Deprotonation: If the nucleophile was neutral (e.g., an alcohol or a primary/secondary amine), the resulting product will be positively charged. A base, which can be a solvent molecule or an added base like pyridine (B92270) or triethylamine, removes a proton to yield the final, neutral sulfonated product. libretexts.org

This fundamental pathway is central to the formation of both sulfonate esters and sulfonamides, which are key applications of this reagent.

Formation of Sulfonates via Reaction with Hydroxyl-Containing Nucleophiles

This compound reacts with hydroxyl-containing compounds, primarily alcohols, to form sulfonate esters. This reaction, often referred to as sulfonylation or, more specifically in cases like this, mesylation (by analogy to methanesulfonyl chloride), transforms the poor leaving group of an alcohol (-OH) into a very effective sulfonate leaving group. libretexts.org These sulfonate esters are valuable intermediates in organic synthesis, particularly for nucleophilic substitution and elimination reactions. arkema.comlibretexts.org

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) by-product. libretexts.org

An alternative mechanism has been proposed for the reaction of some sulfonyl chlorides with alcohols, particularly for methanesulfonyl chloride. wikipedia.org It is plausible that this compound could react via a similar pathway under certain basic conditions. This mechanism is a two-step E1cB (Elimination, Unimolecular, conjugate Base) process. wikipedia.orgmasterorganicchemistry.com

The proposed E1cB mechanism involves:

Deprotonation: A base abstracts an acidic α-proton from the carbon adjacent to the sulfonyl group, forming a carbanion. The presence of the electron-withdrawing sulfonyl group increases the acidity of these protons. masterorganicchemistry.comlibretexts.org

Formation of a Sulfene (B1252967) Intermediate: The resulting carbanion intermediate is unstable and rapidly eliminates the chloride ion to form a highly reactive intermediate known as a sulfene (Ar-CH=SO₂). wikipedia.org

Nucleophilic Attack: The alcohol then acts as a nucleophile, attacking the sulfene intermediate to form the sulfonate ester product after a rapid proton transfer. wikipedia.org

The E1cB pathway is distinct from a direct nucleophilic attack on the sulfur atom and is characterized by the formation of the carbanion conjugate base as a key intermediate. wikipedia.orglibretexts.org

Several factors can influence the rate and outcome of sulfonate ester formation.

| Factor | Influence on Reaction |

| Base | The presence of a non-nucleophilic base is crucial to neutralize the HCl produced, driving the reaction to completion. libretexts.org In the context of the E1cB mechanism, a sufficiently strong base is required to deprotonate the α-carbon. wikipedia.org |

| Solvent | The reaction is typically performed in polar, aprotic solvents like dichloromethane (B109758) or acetonitrile (B52724) that can dissolve the reactants but do not compete as nucleophiles. organic-chemistry.org |

| Temperature | Reactions are often run at low temperatures (e.g., 0 °C) to control the reactivity of the sulfonyl chloride and minimize side reactions. |

| Substrate Sterics | Steric hindrance around the hydroxyl group of the alcohol can slow the rate of reaction. |

| Water Content | The presence of water is detrimental as this compound will readily hydrolyze to the corresponding sulfonic acid, consuming the reagent. arkema.comenovatia.com |

Studies on analogous compounds have shown that achieving sulfonate ester formation requires conditions where the alcohol and sulfonic acid (or its chloride) are in high concentration with minimal water present. enovatia.com

Impact of Fluorine on Reaction Kinetics and Selectivity

The presence of a fluorine atom on the phenyl ring significantly influences the properties of this compound. Fluorine is the most electronegative element, and its substitution on an aromatic ring exerts a strong electron-withdrawing inductive effect. This electronic influence is critical to the compound's reactivity.

The fluorine atom enhances the electrophilicity of the sulfonyl group's sulfur atom. By withdrawing electron density from the benzyl (B1604629) ring and, by extension, from the sulfonyl moiety, it makes the sulfur center more susceptible to nucleophilic attack. This generally leads to faster reaction rates compared to its non-fluorinated analog, benzylsulfonyl chloride.

The unique electronic properties imparted by the fluorine atom can also affect the selectivity of reactions, although this is highly dependent on the specific substrates and reaction conditions. In complex molecules with multiple potential reaction sites, the enhanced reactivity of the fluorinated sulfonyl chloride can sometimes lead to improved selectivity for the desired sulfonylation reaction.

| Compound Type | General Reactivity | Stability towards Hydrolysis | Key Feature |

|---|---|---|---|

| Aryl Sulfonyl Fluorides (Ar-SO₂F) | Less reactive than chlorides | High, resistant to hydrolysis nih.gov | Used in SuFEx "click chemistry" due to its unique stability-reactivity profile. acs.org |

| This compound | Highly reactive electrophile chemimpex.com | Reactive, but fluorine enhances overall molecular stability. chemimpex.com | Fluorine's inductive effect increases the sulfur atom's electrophilicity. |

| Aryl Sulfonyl Chlorides (Ar-SO₂Cl) | Highly reactive | Sensitive to moisture/hydrolysis nih.gov | Commonly used, powerful sulfonating agent. enamine.net |

Stereochemical Considerations in Sulfonyl Transfer Reactions

When this compound reacts with a chiral substrate, such as a chiral alcohol, the stereochemical outcome of the reaction is a critical consideration.

A key principle in the sulfonylation of alcohols is that the reaction typically proceeds with retention of configuration at the chiral carbon center of the alcohol. youtube.comlibretexts.org This is because the reaction mechanism involves the alcohol's oxygen atom attacking the sulfonyl sulfur. The carbon-oxygen (C-O) bond of the alcohol is not broken during this process. The alcohol's original stereocenter remains undisturbed as the hydroxyl group is converted into a sulfonate ester, which is an excellent leaving group for subsequent substitution reactions. libretexts.org This predictability is a cornerstone of modern synthetic strategy, allowing chemists to "activate" an alcohol for a subsequent Sₙ2 reaction, which would then proceed with a predictable inversion of configuration.

While the stereochemistry at the carbon center is retained, achieving stereoselectivity in reactions involving the sulfonyl group itself can be more complex, particularly in catalytic asymmetric synthesis. For instance, in desymmetrization reactions of meso-diols, peptide-based catalysts have been developed to achieve enantioselective monosulfonylation. nih.gov The stereochemical outcome in such cases is dictated by the intricate interactions between the catalyst, the sulfonylating agent, and the substrate. Factors such as the stereochemistry of the amino acids within the catalyst can profoundly influence which enantiomer of the product is formed. nih.gov

Furthermore, steric effects can play a significant role in sulfonyl transfer reactions. rsc.org Bulky sulfonyl chlorides, like p-toluenesulfonyl chloride (TsCl), exhibit selectivity towards less sterically hindered alcohols. youtube.com Although the (4-fluorophenyl)methyl group is less bulky than a tolyl group, steric hindrance can still be a factor in reactions with complex, sterically demanding substrates, influencing the rate and selectivity of the sulfonyl transfer.

Advanced Applications of 4 Fluorophenyl Methanesulfonyl Chloride in Organic Synthesis

Construction of Carbon-Sulfur Bonds for Complex Molecules

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic chemistry, leading to the synthesis of sulfones, which are integral components of many biologically active molecules. (4-Fluorophenyl)methanesulfonyl chloride is an effective reagent for creating these bonds. It reacts with a variety of carbon nucleophiles, such as organometallic reagents or stabilized carbanions, to introduce the (4-fluorophenyl)methanesulfonyl moiety. The fluorine atom on the phenyl ring can modulate the electronic properties of the resulting sulfone, which can be advantageous in tuning the pharmacological or material properties of the final product.

Table 1: Formation of Sulfones using this compound Click on the headers to sort the data.

| Nucleophile | Product Class | Significance |

| Grignard Reagents (R-MgX) | Alkyl/Aryl Sulfones | Forms C(sp³)-S or C(sp²)-S bonds, creating diverse sulfone structures. |

| Organolithium Reagents (R-Li) | Alkyl/Aryl Sulfones | Offers high reactivity for bond formation with a wide range of organic fragments. |

| Enolates | β-Keto Sulfones | Introduces the sulfonyl group adjacent to a carbonyl, a common motif in synthetic intermediates. |

Derivatization and Functionalization of Diverse Substrates

A primary application of this compound is the derivatization of nucleophilic functional groups, particularly amines and alcohols. This process, known as sulfonylation, is crucial for creating sulfonamides and sulfonate esters, which are prominent in medicinal chemistry and materials science. chemimpex.com

The reaction with primary and secondary amines yields stable sulfonamides. wikipedia.org This transformation is not only used to synthesize new chemical entities but also to protect the amine functionality during subsequent synthetic steps. Similarly, its reaction with alcohols in the presence of a non-nucleophilic base produces (4-fluorophenyl)methanesulfonate esters. These esters are excellent leaving groups, facilitating subsequent nucleophilic substitution reactions. The enhanced electrophilicity of the sulfur atom in this compound, influenced by the electron-withdrawing fluorine, often leads to efficient and selective reactions. chemimpex.com

Table 2: Functionalization of Substrates with this compound Click on the headers to sort the data.

| Substrate | Functional Group | Product | Significance of Product |

| Primary Amine (R-NH₂) | Amino | N-substituted Sulfonamide | Stable amide analogs, often with biological activity. wikipedia.org |

| Secondary Amine (R₂-NH) | Amino | N,N-disubstituted Sulfonamide | Creates tertiary sulfonamides, common in drug candidates. wikipedia.org |

| Alcohol (R-OH) | Hydroxyl | Sulfonate Ester | Converts the hydroxyl into a good leaving group for substitutions. wikipedia.org |

Use as a Protecting Group in Multi-Step Syntheses

In the intricate process of multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. organic-chemistry.org This temporary masking is achieved using a protecting group. The (4-fluorophenyl)methanesulfonyl group can serve this purpose, particularly for amines.

After reacting with this compound, an amine is converted into a sulfonamide. This sulfonamide is significantly less nucleophilic and basic than the original amine and is stable under a variety of reaction conditions, including acidic environments. wikipedia.orgorganic-chemistry.org This stability allows chemists to perform other transformations on the molecule without affecting the protected amine. Once the subsequent steps are complete, the sulfonamide can be cleaved under specific reductive conditions, such as with lithium aluminum hydride or through a dissolving metal reduction, to regenerate the original amine. wikipedia.org

Table 3: (4-Fluorophenyl)methanesulfonyl Group as a Protecting Group Click on the headers to sort the data.

| Functional Group | Protected Form | Key Stability Features | Deprotection Method |

| Amine | Sulfonamide | Stable to many acidic and oxidative conditions. wikipedia.org | Reductive cleavage (e.g., LiAlH₄, dissolving metal reduction). wikipedia.org |

| Alcohol | Sulfonate Ester | Stable to acidic conditions. wikipedia.org | Reductive cleavage (e.g., sodium amalgam). wikipedia.org |

Contributions to Cascade and Multicomponent Reactions

Cascade reactions (or domino reactions) and multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple chemical bonds are formed in a single operation without isolating intermediates. nih.govmdpi.com These processes lead to a rapid increase in molecular complexity from simple starting materials, aligning with the principles of green and efficient chemistry.

Sulfonyl chlorides are valuable components in certain MCRs. For instance, a three-component reaction involving aromatic ketones, sodium sulfinates, and azides has been developed to produce 4-sulfonyl-1,2,3-triazoles. nih.gov While this specific example uses sodium sulfinates as the sulfonyl source, this compound can be envisioned as a key precursor to such sulfinates or used directly in analogous transformations where a sulfonyl electrophile is required. Its participation in such reactions would allow for the direct incorporation of the fluorinated sulfonyl moiety into complex heterocyclic scaffolds, which are of significant interest in drug discovery.

Strategies for Streamlining Synthetic Pathways and Enhancing Efficiency

Furthermore, by serving multiple roles as a functionalizing agent, a protecting group, and a participant in complexity-building cascade reactions, it allows for more convergent and economical synthetic routes. Researchers can leverage this reagent to reduce the total number of steps required to reach a target molecule, which is a critical factor in both academic research and the cost-effective production of fine chemicals and pharmaceuticals. chemimpex.com

Role of 4 Fluorophenyl Methanesulfonyl Chloride in Pharmaceutical and Agrochemical Synthesis

Intermediate in the Synthesis of Pharmaceutical Agents

As a key building block, (4-fluorophenyl)methanesulfonyl chloride is instrumental in the development of new therapeutic agents. chemimpex.com The incorporation of its specific sulfonyl group is a strategic approach used by medicinal chemists to modify the properties of drug candidates and explore new pharmacological activities. chemimpex.com

This compound serves as a crucial intermediate in the synthesis of pharmaceutical compounds aimed at treating neurological conditions. chemimpex.com The (4-fluorophenyl)sulfonyl group is a feature in various molecules under investigation for neurological applications. For instance, research into potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain signaling, has utilized derivatives containing related phenylsulfonamide structures. The synthesis of N-substituted phenylsulfonamides has been shown to lead to compounds with potent binding affinity and antagonism for such receptors. For example, the binding affinities of certain 2-sulfonamidopyridine derivatives increased with the size and nature of the N-substituent on the phenylsulfonamide group, with a 4-fluorophenyl group demonstrating high affinity. nih.gov This highlights the role of the fluorinated phenylsulfonyl moiety in modulating biological targets relevant to neurological pathways.

| Therapeutic Area | Role of this compound | Example of Target |

| Neurological Conditions | Synthesis of molecules with neuroprotective properties and ability to modulate neurological pathways. | Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for pain management. nih.gov |

| Cardiovascular Therapies | Creation of sulfonamide derivatives of existing cardiovascular drugs to enhance or modify therapeutic effects. | Synthesis of derivatives of anti-anginal agents like trimetazidine. mdpi.com |

| General Drug Discovery | Serves as a versatile reagent for producing a wide range of sulfonamide-containing drug candidates. | Used to synthesize compounds with potential antibacterial, antifungal, and anti-tumor activities. researchgate.net |

This table summarizes the role of this compound in different areas of pharmaceutical research.

The compound is also utilized in the synthesis of active pharmaceutical ingredients (APIs) for cardiovascular therapies. chemimpex.com A common strategy in drug development is the modification of existing drugs to improve their efficacy or to develop new therapeutic applications. For example, trimetazidine, a drug used to treat angina pectoris, can be chemically modified. mdpi.com this compound can be reacted with the piperazine core of trimetazidine to create novel sulfonamide derivatives. This combination aims to merge the anti-ischemic and vasodilatory benefits of trimetazidine with the diverse biological activities of sulfonamides, potentially leading to hybrid molecules with enhanced therapeutic outcomes for cardiovascular diseases. mdpi.com

The primary application of this compound in medicinal chemistry is its use in preparing sulfonamides. chemimpex.com The sulfonyl chloride group (-SO2Cl) is highly reactive towards nucleophiles like primary and secondary amines, leading to the formation of a stable sulfonamide linkage (-SO2NRR'). sanjaychemindia.comresearchgate.net

Sulfonamides are a cornerstone class of compounds in pharmacology, known for a wide spectrum of biological activities. researchgate.net This includes:

Antibacterial

Antifungal

Anti-tumor

Anti-inflammatory

Antiviral

The ability to easily synthesize a diverse library of sulfonamide derivatives makes this compound a valuable tool for drug discovery programs seeking to identify new lead compounds for various diseases. mdpi.comresearchgate.net

Utility in Agrochemical Development and Crop Protection

In addition to its pharmaceutical applications, this compound is a key intermediate in the development of modern agrochemicals. chemimpex.com The introduction of sulfonyl-containing moieties is a well-established strategy for creating effective crop protection agents. nbinno.com

This compound is employed in the synthesis of new herbicidal and pesticidal agents. chemimpex.com Sulfonate derivatives and related compounds are widely used in agriculture due to their potent biological activities. nih.gov The methanesulfonyl chloride functional group is instrumental in synthesizing numerous pesticides and herbicides that are vital for modern agriculture. nbinno.com By reacting this compound with various chemical scaffolds, researchers can develop novel molecules that exhibit insecticidal, fungicidal, or herbicidal properties, contributing to integrated pest management strategies. nbinno.comnih.gov

The sulfonyl group is crucial for the biological activity of many agrochemicals. nbinno.com Its inclusion in a molecule can significantly enhance its efficacy and stability. chemimpex.com

| Molecular Feature | Contribution to Biological Activity in Agrochemicals |

| Sulfonyl Moiety | Can introduce functional groups that enhance the efficacy or stability of pesticides. nbinno.com The sulfonate structure has strong lipid affinity, which can help it cross the plant cuticle to perform its biological function. nih.gov |

| Fluorine Atom | The presence of fluorine can alter physicochemical properties such as lipophilicity and metabolic stability. This can lead to improved bioavailability and potency of the agrochemical. researchgate.net |

This table outlines the contributions of the key functional groups of this compound to the enhancement of biological activity in agrochemicals.

The sulfonate moiety often improves the molecule's ability to interact with its biological target. nih.gov Furthermore, sulfonate derivatives exhibit a strong affinity for lipids, which allows them to more easily penetrate the waxy cuticle of plants to exert their effect. nih.gov The fluorine atom on the phenyl ring also plays a critical role. Fluorine substitution is a common strategy in agrochemical design to fine-tune a compound's stability, lipophilicity, and in vivo behavior, often leading to enhanced potency. researchgate.net

Applications in Chemical Biology Research

In the field of chemical biology, this compound serves as a versatile tool for probing and manipulating biological systems. Its reactivity allows for the precise modification of biomolecules, enabling researchers to investigate complex biological processes and develop novel therapeutic interventions.

Modification of Proteins and Peptides for Mechanistic Studies

The ability of this compound to react with nucleophilic amino acid residues, such as lysine and tyrosine, makes it a valuable reagent for the chemical modification of proteins and peptides. This modification can be employed to elucidate the structure and function of these biomolecules, providing insights into their roles in biological pathways. chemimpex.com

By selectively labeling specific residues, researchers can track the conformational changes of a protein, identify active sites, and probe protein-protein interactions. The introduction of the (4-fluorophenyl)methanesulfonyl group can also be used to alter the activity of a protein, allowing for a detailed examination of its mechanism of action.

Table 1: Applications in Protein and Peptide Modification

| Application | Description |

| Active Site Labeling | Covalently modifying nucleophilic residues within the active site of an enzyme to identify key catalytic amino acids and study enzyme kinetics. |

| Structural Probing | Introducing a chemical tag to map the three-dimensional structure of a protein or to monitor conformational changes upon ligand binding. |

| Interaction Studies | Modifying proteins to identify binding partners and to study the dynamics of protein-protein or protein-ligand interactions. |

| Functional Modulation | Altering the biological activity of a protein or peptide to investigate its physiological role and downstream signaling pathways. |

Development of New Therapeutic Strategies and Probes

The reactivity of sulfonyl chlorides, including this compound, has been harnessed in the development of targeted therapeutic agents and chemical probes. These molecules are designed to covalently bind to specific protein targets, offering a powerful approach for modulating their function in disease states.

One key strategy involves the design of activity-based probes (ABPs), which are small molecules that contain a reactive group (the "warhead") capable of covalently modifying the active site of a specific enzyme or class of enzymes. This compound can serve as a precursor for the synthesis of such warheads. These probes are invaluable for identifying new drug targets, screening for enzyme inhibitors, and visualizing enzyme activity in complex biological samples.

Furthermore, the (4-fluorophenyl)methanesulfonyl moiety can be incorporated into drug candidates to create covalent inhibitors. These inhibitors form a stable, long-lasting bond with their target protein, which can lead to enhanced potency and a longer duration of action compared to non-covalent inhibitors. This approach has been particularly successful in the development of inhibitors for kinases, a class of enzymes frequently implicated in cancer and other diseases.

Contribution to the Preparation of Advanced Materials and Specialty Chemicals

Beyond its applications in the life sciences, this compound is a valuable building block for the synthesis of advanced materials and specialty chemicals. chemimpex.com The incorporation of the fluorinated sulfonyl group can bestow unique and desirable properties upon polymers and other materials.

The presence of the fluorine atom can enhance thermal stability, chemical resistance, and hydrophobicity, while the sulfonyl group can improve properties such as dye affinity and ion-exchange capacity. This makes this compound a useful monomer or modifying agent in the production of high-performance polymers for a variety of applications.

For instance, it can be used in the synthesis of fluorinated polymers with low surface energy, which are desirable for creating water-repellent and anti-fouling coatings. Additionally, its derivatives can be employed in the preparation of specialty dyes and pigments with improved lightfastness and color intensity. The versatility of this compound also extends to the synthesis of unique agrochemicals, where the sulfonyl group can enhance biological activity. chemimpex.com

Table 2: Contributions to Materials and Specialty Chemicals

| Application Area | Specific Use | Resulting Properties |

| Polymer Synthesis | As a monomer or co-monomer in polymerization reactions. | Enhanced thermal stability, chemical resistance, and specific optical or electrical properties. |

| Functional Coatings | In the preparation of surface coatings. | Increased hydrophobicity, oleophobicity, and durability. |

| Specialty Dyes | As an intermediate in the synthesis of colorants. | Improved brightness, stability, and affinity for certain fabrics. |

| Agrochemicals | As a building block for pesticides and herbicides. | Enhanced biological efficacy and target specificity. |

Theoretical and Computational Investigations of 4 Fluorophenyl Methanesulfonyl Chloride and Fluorinated Sulfonyl Chlorides

Quantum Chemical Studies on Electronic Structure and Bonding

The electronic nature of the sulfonyl chloride group is a subject of significant theoretical interest. Quantum chemical studies have largely revised the classical viewpoint of bonding in hypervalent sulfur compounds. Instead of invoking d-orbital participation to accommodate an expanded octet around the sulfur atom, modern computational analyses support a model based on highly polarized, dative bonds and hyperconjugation. acs.orgresearchgate.net

Natural Bond Orbital (NBO) and Natural Resonance Theory (NRT) analyses of methanesulfonyl derivatives indicate that the electronic structure is dominated by strong polarization, best represented as S⁺-O⁻ and S⁺-C⁻. researchgate.net This is augmented by reciprocal n → σ* hyperconjugative interactions, where the substituents on the sulfur atom act as both electron donors and acceptors simultaneously. acs.orgresearchgate.net For (4-fluorophenyl)methanesulfonyl chloride, the electron-withdrawing fluorine atom on the phenyl ring influences the electron density of the entire molecule, though studies on related systems suggest the sulfonyl fluoride (B91410) moiety does not directly alter the electronic structure of an adjacent aromatic ring. nih.gov The dominant interactions from the sulfonyl group originate from the highly polarized oxygen atoms rather than the halogen. nih.gov

Table 1: Computed Bond Characteristics in Sulfonyl Systems

| Parameter | Description | Typical Finding | Reference |

|---|---|---|---|

| S-O Bond | Characterized by high polarity (S⁺-O⁻). | Strong ionic character, short bond length. | acs.org |

| S-C Bond | Also exhibits significant polarization. | Weaker than S-O but still highly polarized. | researchgate.net |

| d-Orbital Occupancy | Participation of sulfur d-orbitals in bonding. | Insignificant; not required for bonding model. | researchgate.net |

| Hyperconjugation | n → σ* interactions between substituents. | Contributes significantly to bonding and stability. | acs.orgresearchgate.net |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a critical tool for elucidating the mechanisms of reactions involving sulfonyl chlorides. The solvolysis of benzenesulfonyl chlorides, for instance, has been shown to proceed via a nucleophilic attack consistent with an Sₙ2-type mechanism. cdnsciencepub.com Theoretical calculations favor a trigonal bipyramidal structure for the transition state, where the nucleophile approaches and the chloride ion is displaced. cdnsciencepub.com

For compounds like this compound, which possess α-hydrogens, an alternative pathway can exist under basic conditions. This involves the formation of a highly reactive sulfene (B1252967) intermediate (Ph-CF=SO₂) through elimination. nih.gov Computational studies can map the potential energy surfaces for both the direct substitution and the elimination-addition pathways, helping to predict which mechanism will prevail under specific reaction conditions. The steric and electronic properties of the reactants, such as the bulkiness of the nucleophile or substituents on the sulfonyl chloride, can be modeled to understand their influence on reaction rates and product selectivity. researchgate.net

Analysis of Fluorine Effects on Molecular Conformation and Intermolecular Interactions

The presence of a fluorine atom, as in this compound, has profound effects on both the molecule's shape and how it interacts with its neighbors. The carbon-fluorine bond is short, strong, and highly polarized, which introduces unique stereoelectronic effects. nih.gov These include dipole-dipole interactions and hyperconjugation that can constrain the rotational freedom of the molecule, favoring specific conformations. nih.gov For example, the gauche effect between a C-F bond and other polar bonds can stabilize particular rotamers. nih.gov

In the solid state, fluorine's influence on intermolecular interactions is distinct from that of chlorine. Hirshfeld surface analysis, coupled with computational studies on analogous sulfonyl halides, reveals that the chlorine atom in a sulfonyl chloride can participate in hydrogen bonding. nih.govfgcu.edu In contrast, the fluorine atom in a sulfonyl fluoride does not typically form hydrogen bonds; instead, it shows a preference for F⋯π interactions with aromatic systems. nih.govfgcu.edu The sulfonyl oxygen atoms, however, remain the primary sites for intermolecular interactions in both sulfonyl chlorides and fluorides, showing comparable contact distances and magnitudes. nih.gov

Table 2: Comparison of Intermolecular Interactions in Sulfonyl Halides

| Interaction Type | Sulfonyl Chloride Moiety | Sulfonyl Fluoride Moiety | Reference |

|---|---|---|---|

| Halogen···Hydrogen | Present | Absent or negligible | nih.gov, fgcu.edu |

| Halogen···π System | Not typically observed | Present and can be stabilizing | nih.gov, fgcu.edu |

| Oxygen···Hydrogen | Dominant interaction | Dominant interaction | nih.gov |

| Oxygen···Chlorine | Plays a notable role in crystal packing | N/A | nih.gov |

Spectroscopic Analysis in Elucidating Molecular Structure and Dynamics

A suite of spectroscopic techniques is essential for confirming the molecular structure of this compound and studying its dynamics.

Infrared (IR) Spectroscopy : Provides confirmation of functional groups. Sulfonyl chlorides exhibit strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds, typically found in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively. acdlabs.com

Mass Spectrometry (MS) : Used to determine the molecular weight and fragmentation pattern. The presence of chlorine is often indicated by a characteristic isotopic pattern (A+2 peak) for ions containing the sulfonyl chloride group. acdlabs.com

X-ray Crystallography : Offers definitive proof of the three-dimensional structure in the solid state, providing precise bond lengths, bond angles, and information on crystal packing. nih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all informative. The ¹H NMR spectrum would show signals for the aromatic and methylene (B1212753) protons, with the latter being deshielded due to the adjacent electron-withdrawing sulfonyl group. acdlabs.com

Crucially, ¹⁹F NMR is highly sensitive to the local electronic environment, making it an excellent probe for fluorinated compounds. magritek.com Online ¹⁹F NMR has been successfully employed for the real-time monitoring of reactions involving the formation of sulfonyl chlorides from fluorinated precursors. researchgate.netresearchgate.net This technique allows for the direct observation of reactants, intermediates, and products, providing deep insights into reaction kinetics and mechanisms without the need for quenching or sample workup. researchgate.netrsc.org The ability to track the appearance and disappearance of specific fluorine signals provides a quantitative measure of reaction progress. magritek.comresearchgate.net

Table 3: Representative Spectroscopic Data for Sulfonyl Chlorides

| Technique | Feature | Typical Range/Observation | Reference |

|---|---|---|---|

| IR Spectroscopy | S=O Asymmetric Stretch | 1410–1370 cm⁻¹ | acdlabs.com |

| IR Spectroscopy | S=O Symmetric Stretch | 1204–1166 cm⁻¹ | acdlabs.com |

| ¹H NMR | Protons α to SO₂Cl | Deshielded multiplet (e.g., >3.5 ppm) | acdlabs.com |

| ¹⁹F NMR | Reaction Monitoring | Quantitative analysis of species in solution | researchgate.net, magritek.com |

| Mass Spectrometry | Isotope Pattern | A+2 peak for Cl-containing fragments | acdlabs.com |

Predictive Modeling of Reactivity and Selectivity

Predictive modeling leverages computational power to forecast the chemical behavior of molecules like this compound. These models are built on the principle that a molecule's structure dictates its function and reactivity.

Quantitative Structure-Activity Relationship (QSAR) : These models establish a mathematical correlation between chemical structure descriptors and reactivity. For instance, the reaction rates of a series of substituted sulfonyl chlorides can be correlated with electronic parameters (like Hammett constants) and steric descriptors to predict the reactivity of new analogues. cdnsciencepub.commagtech.com.cn

Machine Learning (ML) and Artificial Intelligence (AI) : More recently, ML models, including deep neural networks and graph neural networks, are being trained on large datasets of chemical reactions. researchgate.netmdpi.com These models can learn complex, non-linear relationships between a molecule's features (descriptors) and experimental outcomes, such as reaction yield or regioselectivity. researchgate.net For a reaction involving this compound, a trained model could predict the optimal conditions or the most likely products when reacting with a novel nucleophile. researchgate.net The success of these models depends heavily on the availability of high-quality, diverse data, including information from failed experiments. researchgate.net

The ultimate goal of such models is to accelerate the discovery of new reactions and functional molecules by reducing the need for extensive trial-and-error experimentation, guiding chemists toward the most promising synthetic routes.

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry's shift towards more environmentally benign processes has spurred research into greener synthetic routes for sulfonyl chlorides. Traditional methods often rely on harsh reagents and produce significant waste streams. Future research is focused on adopting methodologies that minimize environmental impact.

One promising green approach involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which can be prepared from readily available alkyl halides. organic-chemistry.orgresearchgate.net This method is advantageous as it avoids the use of toxic chlorine gas and allows for the recycling of the succinimide byproduct back into NCS, creating a more sustainable process. organic-chemistry.orgresearchgate.net Another eco-friendly strategy is the oxyhalogenation of thiols and disulfides using reagents like oxone in water, which eliminates the need for volatile organic solvents. rsc.org

Table 1: Comparison of Traditional vs. Green Synthesis Methods for Sulfonyl Chlorides

| Feature | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Chlorinating Agent | Chlorine gas (Cl2), Thionyl chloride (SOCl2) | N-chlorosuccinimide (NCS) organic-chemistry.orgresearchgate.net, Oxone-KX rsc.org |

| Solvents | Often volatile organic solvents | Water rsc.org, Recyclable anhydrous solvents google.com |

| Byproducts | Acidic and/or toxic waste | Recyclable succinimide organic-chemistry.orgresearchgate.net |

| Reaction Conditions | Often harsh (high temperatures, pressures) | Mild and ambient conditions |

| Sustainability | Low | High, with potential for closed-loop processes |

Chemo-, Regio-, and Stereoselective Transformations

(4-fluorophenyl)methanesulfonyl chloride is a key electrophilic reagent that readily reacts with nucleophiles to form sulfonamides, sulfonate esters, and other derivatives. chemimpex.com A major focus of future research is to control the selectivity of these transformations to build complex molecular architectures with high precision.

The development of advanced catalytic systems is crucial for achieving high levels of chemo-, regio-, and stereoselectivity. For instance, Lewis base catalysis has been shown to enable the highly selective bromochlorination of unsaturated systems by controlling the release of a chloride source. nih.gov Similar strategies could be envisioned for reactions involving this compound, where a chiral catalyst could direct the stereoselective sulfonylation of a prochiral nucleophile.

Furthermore, the principles of chemo- and regioselectivity are being explored in the context of polyfunctional molecules. The ability to selectively react the sulfonyl chloride group in the presence of other reactive functional groups is a key challenge. Research into protective group strategies and the fine-tuning of reaction conditions will be essential to achieving this goal. The selective tetrafunctionalization of fluoroalkynes, while not directly involving the target compound, demonstrates the potential for complex and highly selective transformations of fluorinated building blocks. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis into continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netmdpi.com The synthesis of sulfonyl chlorides, which can be highly exothermic, is particularly well-suited for flow chemistry, as the high surface-area-to-volume ratio of flow reactors allows for excellent temperature control and minimizes the risk of thermal runaway. rsc.org

Automated continuous systems for the production of aryl sulfonyl chlorides have already been developed, employing continuous stirred-tank reactors (CSTRs) and incorporating process control schemes for reliable and scalable manufacturing. mdpi.com The application of such automated platforms to the synthesis of this compound is a logical next step, promising to enhance production efficiency and consistency. mdpi.com

Flow chemistry also facilitates multi-step syntheses by allowing for the telescoping of reaction sequences without the need for intermediate purification. researchgate.net This is particularly relevant for the synthesis of pharmaceuticals and other fine chemicals where this compound is used as an intermediate. chemimpex.com An automated flow system could be designed to produce the sulfonyl chloride in the first step, followed by its immediate reaction with a nucleophile in a subsequent reactor to generate the final product in a continuous and efficient manner. springernature.com

Table 2: Advantages of Flow Chemistry for this compound Synthesis

| Advantage | Description |

|---|---|

| Enhanced Safety | Superior temperature control minimizes risks of thermal runaway in exothermic reactions. rsc.org |

| Improved Efficiency | Continuous processing reduces reaction times and increases throughput. |

| Scalability | Seamless transition from laboratory-scale optimization to industrial production. mdpi.com |

| Automation | Automated platforms allow for precise control over reaction parameters and reduced manual intervention. mdpi.com |

| Multi-step Synthesis | Enables the integration of multiple reaction steps into a single continuous process. researchgate.net |

Exploration of Novel Biological and Material Science Applications

The (4-fluorophenyl)sulfonyl moiety is a valuable pharmacophore in drug discovery. Derivatives of this compound are being investigated for a wide range of biological activities. For example, novel derivatives incorporating this scaffold have shown potential as anti-cancer and antimicrobial agents. researchgate.net The fluorine atom can enhance metabolic stability and binding affinity to biological targets. Future research will likely focus on incorporating this fragment into a broader range of therapeutic agents.

In the realm of material science, the introduction of fluorine-containing groups into polymers can impart unique properties such as hydrophobicity, oleophobicity, thermal stability, and low surface energy. researchgate.net this compound can serve as a monomer or a modifying agent for the synthesis of novel fluorinated polymers. These materials have potential applications in advanced coatings, membranes, and smart materials. For instance, fluorinated polymers are being explored for use in smart hydrogels for biomedical applications and as surface modifiers for medical devices. nih.govmdpi.comresearchgate.net

Development of Catalytic Systems Utilizing this compound

The development of novel catalytic systems that utilize sulfonyl chlorides is an emerging area of research. While much of the current focus is on the synthesis of the sulfonyl chloride itself, there is growing interest in using it as a substrate in catalytic transformations.

One area of potential is the development of catalytic methods for the formation of C-S bonds. For example, transition metal-catalyzed cross-coupling reactions could potentially be developed to couple this compound with various nucleophiles.

Furthermore, the related sulfonyl fluorides have gained prominence in the field of SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry. sigmaaldrich.com The development of catalytic methods to access and utilize sulfonyl chlorides in similar click-type reactions could open up new avenues for the rapid synthesis of complex molecules. Research into photoredox, electro-, and transition-metal catalysis for the synthesis and transformation of related alkylsulfonyl fluorides points towards a future where similar catalytic strategies could be applied to this compound. sigmaaldrich.com

Q & A

Q. What are the critical safety protocols for handling (4-fluorophenyl)methanesulfonyl chloride in laboratory settings?

- Methodological Answer : Due to its acute toxicity (H301, H311, H330) and corrosivity (H314), strict safety measures are required:

- PPE : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Use respiratory protection if ventilation is insufficient .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors (H330) .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water contact to prevent HCl release .

- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation .

Q. How is this compound synthesized, and what are the optimal reaction conditions?

- Methodological Answer : A high-yield (94%) synthesis involves the thiourea/NCBSI/HCl system:

- Procedure : React (4-fluorophenyl)methanol with thiourea and NCBSI in dichloromethane under reflux (40–50°C, 4–6 hours).

- Workup : Extract with cold water, dry over Na₂SO₄, and purify via recrystallization (mp 66–68°C) .

- Characterization : Confirm purity via ¹H/¹³C NMR (δ = 7.47 ppm for aromatic protons; 69.97 ppm for CH₂SO₂Cl) and elemental analysis (C: 41.56%, S: 15.31%) .

Q. What solvents and storage conditions are compatible with this compound?

- Methodological Answer :

- Solubility : Soluble in dichloromethane, ether, and methanol; insoluble in water .

- Storage : Keep in airtight glass containers at 2–8°C to prevent hydrolysis. Protect from moisture and light to avoid decomposition into sulfonic acids .

Advanced Research Questions

Q. How does the electronic nature of the 4-fluorophenyl group influence the reactivity of this sulfonyl chloride?

- Methodological Answer : The electron-withdrawing fluorine substituent enhances electrophilicity at the sulfur center, facilitating nucleophilic substitutions (e.g., with amines or alcohols).

- Kinetic Studies : Monitor reaction rates via HPLC under varying conditions (pH, solvent polarity).

- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) show reduced LUMO energy at the S=O group compared to non-fluorinated analogs, supporting enhanced reactivity .

Q. How can researchers resolve discrepancies in NMR data for derivatives of this compound?

- Methodological Answer :

- Deuterated Solvent Effects : Use CDCl₃ for consistent ¹H NMR shifts (e.g., δ = 4.84 ppm for CH₂SO₂Cl) .

- Impurity Identification : Compare experimental ¹³C NMR (e.g., 69.97 ppm for CH₂SO₂Cl) with theoretical values. Trace impurities (e.g., hydrolyzed sulfonic acids) may appear as broad peaks at δ = 10–12 ppm .

- Advanced Techniques : 2D NMR (COSY, HSQC) to assign overlapping signals in complex derivatives .

Q. What are the environmental persistence and mitigation strategies for this compound?

- Methodological Answer :

- Biodegradation : Low bioaccumulation potential (BCF = 1.9) but high soil mobility (Koc = 6.1), necessitating containment to prevent groundwater contamination .

- Waste Treatment : Neutralize with aqueous NaHCO₃ to convert residual sulfonyl chloride into less toxic sulfonates. Incinerate in a certified hazardous waste facility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.